![molecular formula C25H22N2O5 B2714837 Fmoc-L-2-Carbamoylphenylalanine CAS No. 959583-60-9](/img/structure/B2714837.png)
Fmoc-L-2-Carbamoylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-2-Carbamoylphenylalanine is a chemical compound with the Chemical Abstracts Service (CAS) Number 959583-60-9 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of Fmoc-L-2-Carbamoylphenylalanine is C25H22N2O5 . Its IUPAC name is (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .Physical And Chemical Properties Analysis
Fmoc-L-2-Carbamoylphenylalanine is a white powdery solid . It has a molecular weight of 430.46 and a melting point of 222-228°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Fmoc-L-2-Carbamoylphenylalanine” is a white powdery solid with a molecular weight of 430.46 . It has a melting point of 222-228°C . The IUPAC name for this compound is (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .
Antibacterial Applications
Fmoc-L-2-Carbamoylphenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Synergistic Antibacterial Applications
A formulation of Fmoc-L-2-Carbamoylphenylalanine with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . This combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .
Wound Infection Management
The combination of Fmoc-L-2-Carbamoylphenylalanine and aztreonam significantly reduced the bacterial load in a mouse wound infection model . This combinatorial approach could be an effective strategy for better management of bacterial wound infections .
Protein Synthesis
Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide α-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . Fmoc-L-2-Carbamoylphenylalanine could potentially be used in this context .
Wirkmechanismus
Target of Action
Fmoc-L-2-Carbamoylphenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria .
Mode of Action
The mode of action of Fmoc-L-2-Carbamoylphenylalanine involves its interaction with the bacterial membrane. The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), fmoc-l-2-carbamoylphenylalanine displays increased permeability and antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
It is known that the compound has antimicrobial properties specific to gram-positive bacteria . The compound’s antibacterial activity is due to its ability to cross the bacterial membrane and interact with intracellular targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 43046 , which may influence its bioavailability.
Result of Action
The result of Fmoc-L-2-Carbamoylphenylalanine’s action is a reduction in the bacterial load, both in vitro and in the skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .
Eigenschaften
IUPAC Name |
(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIDHXZDZFPNT-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.